2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid
Description
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-14(10-3-1-2-4-11(10)15(18)19)16-9-5-6-12-13(7-9)21-8-20-12/h5-7,10-11H,1-4,8H2,(H,16,17)(H,18,19) |
InChI Key |
FOXXIFDHMCGGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C(=O)O |
solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid is a complex organic compound known for its unique structural features, including a benzodioxole moiety and a cyclohexanecarboxylic acid group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of 2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid is , with a molecular weight of 432.6 g/mol. The IUPAC name is 2-[[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid. The compound's structure contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H32N2O4S |
| Molecular Weight | 432.6 g/mol |
| IUPAC Name | 2-[[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid |
| InChI Key | PQKVJJPCDREGHA-UHFFFAOYSA-N |
The biological activity of 2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. This modulation can lead to significant physiological effects, making it a candidate for therapeutic applications.
Potential Therapeutic Applications
Research indicates that compounds with similar structures have shown promise in several therapeutic areas:
- Anti-inflammatory Activity : Compounds derived from benzodioxole structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : Some studies suggest that derivatives of this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Neurological Effects : The modulation of neurotransmitter receptors by similar compounds has been explored for potential benefits in neurological disorders.
Study on Endurance Capacity
A related compound, 1-(1,3-benzodioxol-5-yl-carbonyl)piperidine (1-BCP), was investigated for its effects on swimming endurance in mice. The study demonstrated that administration of 1-BCP significantly increased swimming time to exhaustion and improved glycogen levels while decreasing lactic acid and blood urea nitrogen levels. This suggests a potential mechanism where compounds related to 2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid could enhance physical performance and recovery from fatigue .
Antioxidant Activity
Research has also highlighted the antioxidant properties of benzodioxole derivatives. These compounds enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which play crucial roles in cellular defense against oxidative stress .
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural motifs with the target molecule:
*Estimated based on structural analysis.
Key Research Findings and Limitations
- Functional Group Trade-offs: While the benzodioxol group improves stability, it may reduce solubility compared to methoxyethoxy-substituted analogs (e.g., cis-4-[[[1-[2-carboxy-3-(2-methoxyethoxy)propyl]cyclopentyl]carbonyl]amino]-cyclohexanecarboxylic acid) .
Preparation Methods
Carbodiimide-Mediated Coupling
The most frequently cited method involves activating cyclohexanecarboxylic acid derivatives using carbodiimide reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). For example, JP4243352B2 discloses analogous reactions where carbonyl amino groups are formed via coupling of benzodioxol-methylamine with tetrahydrobenzothiophene-carboxylic acids. Applied to the target compound, this would entail:
-
Activating 2-carboxycyclohexanecarbonyl chloride with EDCl in anhydrous THF.
-
Reacting with 1,3-benzodioxol-5-amine in the presence of HOBt (hydroxybenzotriazole) to minimize racemization.
-
Quenching with saturated NHCl and purifying via silica gel chromatography (16–25% ethyl acetate/hexanes).
Yields for similar structures in JP4243352B2 range from 17% to 33%, dependent on steric hindrance from the cyclohexane ring.
Intermediate-Driven Synthesis
Thiourea Cyclization Pathways
A patent method for 1-(2,2-difluorobenzo[d][1,dioxol-5-yl)cyclopropanecarboxylic acid synthesis involves thiourea and bromoethanone intermediates. Adapting this to the target compound:
-
React 2-bromo-1-cyclohexanecarboxylic acid ethyl ester with thiourea in ethanol at 80°C for 24 hours.
-
Hydrolyze the thiazole intermediate to expose the amine.
This method produced 41% yields in analogous syntheses but requires multiple protection/deprotection steps.
Bromoethanone Precursors
Ambeed’s synthesis of 4-(benzo[d][1,dioxol-5-yl)thiazol-2-amine uses 1-(benzo[d]dioxol-5-yl)-2-bromoethan-1-one, suggesting a route to the cyclohexane ring:
-
Condense 2-bromo-1-cyclohexanecarboxylic acid with benzodioxol-5-amine via nucleophilic substitution.
-
Oxidize the resulting secondary alcohol to the carboxylic acid using Jones reagent.
This method avoids coupling agents but risks over-oxidation.
Protective Group Strategies
Ester Protection of Carboxylic Acid
To prevent side reactions during amide formation:
-
Convert 2-carboxycyclohexanecarboxylic acid to its methyl ester using SOCl/MeOH.
-
Perform carbodiimide-mediated coupling with benzodioxol-5-amine.
JP4243352B2 reports 79% yields for similar carbamoylations using this strategy.
Benzodioxol Amine Protection
Temporary protection of the benzodioxol amine with Boc (tert-butyloxycarbonyl) groups:
-
Protect 1,3-benzodioxol-5-amine with BocO in DCM.
-
Couple with cyclohexanecarbonyl chloride.
This method mitigates unwanted alkylation but adds synthetic steps.
Comparative Analysis of Methods
Key observations:
-
EDCl coupling offers moderate yields but is widely applicable for sterically hindered substrates.
-
Thiourea cyclization provides higher yields but requires harsh conditions.
-
Ester protection significantly improves yields by preventing side reactions.
Challenges and Optimization
Steric Hindrance
The cyclohexane ring’s rigidity impedes amide bond formation, necessitating excess coupling reagents or prolonged reaction times. JP4243352B2 addresses this by using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) instead of EDCl, reducing reaction times from 24h to 6h.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,3-Benzodioxol-5-ylcarbamoyl)cyclohexanecarboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step process involving (1) activation of cyclohexanecarboxylic acid using carbodiimides (e.g., EDCI/HOBt) to form an intermediate mixed anhydride or active ester, followed by (2) coupling with 1,3-benzodioxol-5-amine under mild basic conditions (e.g., TEA in DMF) . Critical parameters include temperature control (0–5°C during activation) and stoichiometric ratios (1.2:1 amine:carboxylic acid). Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. How can the structural identity and purity of this compound be validated analytically?
- Methodology :
- LC/MS : Use reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% formic acid). Expected [M+H]⁺ depends on substituents; for example, a derivative with a phenethyloxy group showed m/z = 461.25 .
- NMR : Key signals include the cyclohexane ring protons (δ 1.2–2.5 ppm, multiplet), benzodioxole aromatic protons (δ 6.7–7.1 ppm), and carbamoyl NH (δ 8.3–8.5 ppm, broad) .
- X-ray crystallography : Resolve stereochemistry of the cyclohexane ring (e.g., cis vs. trans substituents) .
Q. What preliminary biological screening assays are suitable for evaluating this compound?
- Methodology :
- Receptor binding assays : Radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT₁A receptor affinity) .
- Enzyme inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) isoforms using fluorometric or colorimetric substrates.
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells at 10–100 μM concentrations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzodioxole ring) influence pharmacological activity?
- Methodology : Conduct a structure-activity relationship (SAR) study by synthesizing analogs with halogen (F, Cl), methoxy, or nitro groups at the 4-position of the benzodioxole ring. Compare IC₅₀ values in receptor binding assays (e.g., EDG2 or 5-HT₁A) . For example, a 4-fluoro analog showed 3-fold higher EDG2 inhibition than the parent compound in GTPγS binding assays .
Q. What metabolic pathways degrade this compound in bacterial or mammalian systems?
- Methodology : Use ¹³C/²H isotopic labeling (e.g., ¹³C-shikimate feeding in Alicyclobacillus acidocaldarius) to trace degradation intermediates via LC-MS/MS . Blocked mutants can identify rate-limiting steps (e.g., accumulation of 3-hydroxycyclohexanecarboxylic acid in mutant strains) .
Q. How can conflicting data on receptor binding vs. functional activity be resolved?
- Case Study : A compound may displace 5-HT₁A radioligands but fail to activate G-proteins in [³⁵S]GTPγS assays. Resolution : Perform Schild analysis to determine if it acts as a competitive antagonist or inverse agonist. Use electrophysiology in hippocampal slices to confirm functional effects .
Q. What computational tools are effective for modeling the compound’s interaction with lipid membranes or target proteins?
- Methodology :
- Molecular docking : Use AutoDock Vina with EDG2 receptor homology models (based on PDB: 6VG9) to predict binding poses .
- MD simulations : GROMACS with CHARMM36 forcefield to assess stability of the carbamoyl-cyclohexane moiety in lipid bilayers over 100-ns trajectories .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
